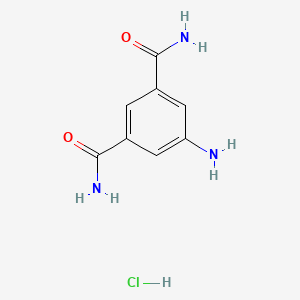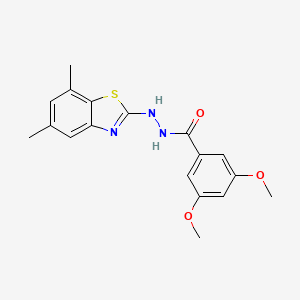
4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-N-(5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound, known for its diverse applications in the fields of chemistry and biology. Its unique structure, featuring both isoquinolinyl and oxadiazolyl groups, makes it a point of interest for researchers aiming to explore its pharmacological potential and synthetic applications.
科学研究应用
Chemistry
Used as a building block in synthetic organic chemistry for constructing more complex molecules.
Biology
Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine
Explored for its pharmacological properties, such as anticancer, antifungal, and antibacterial activities.
Industry
Utilized in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The preparation typically begins with commercially available 3,4-dihydroisoquinoline and 3,4-dimethoxyphenyl acetic acid as starting materials.
Reaction Steps
Step 1: : Formation of the oxadiazole ring through cyclization of 3,4-dimethoxyphenyl acetic acid with hydrazine hydrate.
Step 2: : Conversion of 3,4-dihydroisoquinoline to its sulfonamide derivative using sulfonyl chloride in the presence of a base such as triethylamine.
Step 3: : Coupling of the oxadiazolyl intermediate with the sulfonamide derivative via amide bond formation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.
Industrial Production Methods
In an industrial setting, the production can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfonyl derivatives.
Reduction: : Can be reduced to amine derivatives.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, dimethylformamide.
Major Products
Oxidation Products: : Sulfonyl derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Varied depending on nucleophile used.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and oxadiazolyl groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Specific pathways involved can include signal transduction cascades, enzyme inhibition, and receptor modulation.
相似化合物的比较
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: .
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: .
Uniqueness
What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide apart from its analogs is the presence of two methoxy groups on the phenyl ring, which may enhance its binding affinity and selectivity towards specific biological targets, thus making it a compound of high interest in medicinal chemistry research.
This compound represents a fascinating intersection of synthetic ingenuity and biological potential. If this topic intrigued you, it could be quite exciting to see where your curiosity takes you next!
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-22-12-9-19(15-23(22)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-20(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYCBHYWXBXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)


![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/new.no-structure.jpg)


![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2556128.png)
![4-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)
![2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2556133.png)

![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
